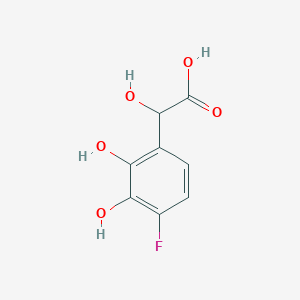
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI)
Vue d'ensemble
Description
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) is an organic compound with a unique structure that includes a fluorine atom, two hydroxyl groups, and a hydroxyacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated precursors and hydroxylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction temperatures and pressures to facilitate the desired chemical transformations .
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the oxidation state of the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the phenyl ring .
Applications De Recherche Scientifique
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl groups and fluorine atom play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (4-fluoro-2,3-dihydroxyphenyl)(oxo)acetate
- (6-Bromo-4-fluoro-2,3-dihydroxyphenyl)acetonitrile
Uniqueness
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl groups and a fluorine atom on the phenyl ring, along with the hydroxyacetic acid moiety, makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
152354-23-9 |
|---|---|
Formule moléculaire |
C8H7FO5 |
Poids moléculaire |
202.14 g/mol |
Nom IUPAC |
2-(4-fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7FO5/c9-4-2-1-3(5(10)7(4)12)6(11)8(13)14/h1-2,6,10-12H,(H,13,14) |
Clé InChI |
OKHIKQGPFJQQHG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)O)O)F |
SMILES canonique |
C1=CC(=C(C(=C1C(C(=O)O)O)O)O)F |
Synonymes |
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













